molecular formula C9H13BrCl2N2 B2570273 9-Bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine;dihydrochloride CAS No. 2418720-37-1

9-Bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine;dihydrochloride

Cat. No.: B2570273
CAS No.: 2418720-37-1
M. Wt: 300.02
InChI Key: IDXPRTBGYLWSLH-UHFFFAOYSA-N
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Description

9-Bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine;dihydrochloride: is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their wide range of pharmacological effects, including anxiolytic, hypnotic, muscle relaxant, and anticonvulsant properties. This particular compound is characterized by the presence of a bromine atom at the 9th position and a dihydrochloride salt form, which enhances its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminobenzophenone and bromoacetyl bromide.

    Formation of Intermediate: The initial step involves the reaction of 2-aminobenzophenone with bromoacetyl bromide in the presence of a base like triethylamine. This reaction forms an intermediate compound.

    Cyclization: The intermediate undergoes cyclization under acidic conditions to form the benzodiazepine ring structure.

    Bromination: The final step involves the bromination of the benzodiazepine ring at the 9th position using a brominating agent like N-bromosuccinimide (NBS).

Industrial Production Methods

In industrial settings, the production of 9-Bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine;dihydrochloride is optimized for large-scale synthesis. This involves:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to ensure consistent reaction conditions and high yields.

    Purification: Employing techniques such as recrystallization and chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the purity and stability of the compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The bromine atom at the 9th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of oxidized benzodiazepine derivatives.

    Reduction: Reduced benzodiazepine analogs.

    Substitution: Substituted benzodiazepine compounds with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 9-Bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine;dihydrochloride is used as a building block for the synthesis of more complex benzodiazepine derivatives. It serves as a precursor in the development of novel compounds with potential pharmacological activities.

Biology

In biological research, this compound is utilized to study the interactions of benzodiazepines with their molecular targets, such as the gamma-aminobutyric acid (GABA) receptors. It helps in understanding the binding affinities and mechanisms of action of benzodiazepines.

Medicine

Medically, benzodiazepine derivatives are explored for their therapeutic potential in treating anxiety, insomnia, and seizure disorders. This compound, in particular, may be investigated for its efficacy and safety in preclinical and clinical studies.

Industry

In the pharmaceutical industry, this compound is used in the formulation of drugs. Its stability and solubility make it a valuable component in drug development and manufacturing processes.

Mechanism of Action

The mechanism of action of 9-Bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine;dihydrochloride involves its interaction with the GABA-A receptor, a major inhibitory neurotransmitter receptor in the central nervous system. By binding to the GABA-A receptor, it enhances the receptor’s affinity for GABA, leading to increased chloride ion influx and hyperpolarization of the neuron. This results in the inhibition of neuronal firing, producing the anxiolytic and sedative effects characteristic of benzodiazepines.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

    Clonazepam: Known for its anticonvulsant effects.

    Lorazepam: Commonly used for its anxiolytic and sedative effects.

Uniqueness

9-Bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine;dihydrochloride is unique due to the presence of the bromine atom at the 9th position, which can influence its pharmacokinetic and pharmacodynamic properties. This structural modification may result in different binding affinities and metabolic pathways compared to other benzodiazepines.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and medical fields.

Properties

IUPAC Name

9-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2.2ClH/c10-8-3-1-2-7-6-11-4-5-12-9(7)8;;/h1-3,11-12H,4-6H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDXPRTBGYLWSLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(CN1)C=CC=C2Br.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrCl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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